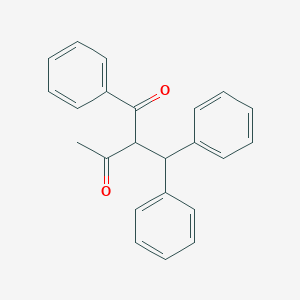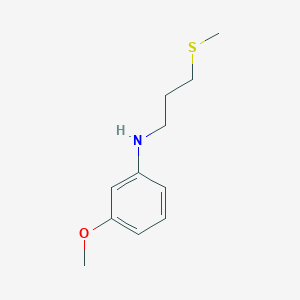
3-methoxy-N-(3-methylsulfanylpropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N-(3-methylsulfanylpropyl)aniline is an organic compound with the molecular formula C11H17NOS It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring and a methylsulfanylpropyl group (-SCH3) attached to the nitrogen atom of the aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(3-methylsulfanylpropyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxyaniline and 3-chloropropyl methyl sulfide.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 3-methoxyaniline attacks the electrophilic carbon of 3-chloropropyl methyl sulfide, resulting in the formation of this compound.
Reaction Conditions: The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-methoxy-N-(3-methylsulfanylpropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The methoxy group and the methylsulfanylpropyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as dichloromethane or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides, and are often conducted in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
3-methoxy-N-(3-methylsulfanylpropyl)aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-methoxy-N-(3-methylsulfanylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methylsulfanylpropyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxy-N-(3-methylpropyl)aniline: Similar structure but lacks the sulfanyl group.
3-methoxy-N-(3-ethylsulfanylpropyl)aniline: Similar structure with an ethyl group instead of a methyl group on the sulfanyl moiety.
3-methoxy-N-(3-methylsulfanylbutyl)aniline: Similar structure with a butyl group instead of a propyl group.
Uniqueness
3-methoxy-N-(3-methylsulfanylpropyl)aniline is unique due to the presence of both the methoxy and methylsulfanylpropyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
89804-74-0 |
|---|---|
Formule moléculaire |
C11H17NOS |
Poids moléculaire |
211.33 g/mol |
Nom IUPAC |
3-methoxy-N-(3-methylsulfanylpropyl)aniline |
InChI |
InChI=1S/C11H17NOS/c1-13-11-6-3-5-10(9-11)12-7-4-8-14-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Clé InChI |
DYKCCWDUZYXPOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NCCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid](/img/structure/B14003390.png)

![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)
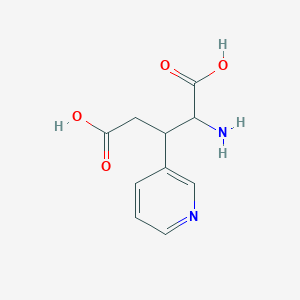
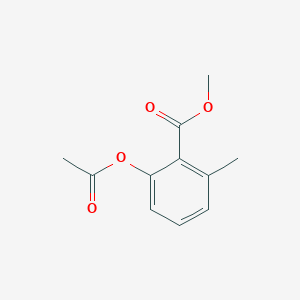
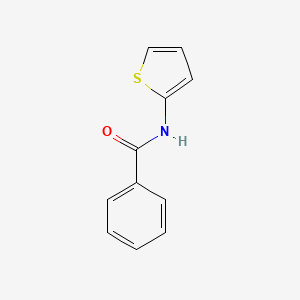


![O2-tert-butyl O7-ethyl 2,5-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B14003461.png)
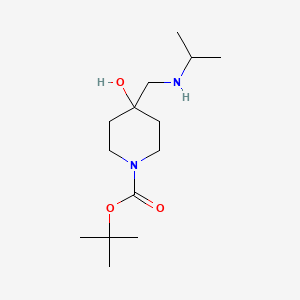
![[3-[3-(3-Methylsulfonyloxypropanoylamino)propylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14003464.png)
![4-hydroxy-N-[(5-nitrothiophen-2-yl)methylideneamino]butanamide](/img/structure/B14003466.png)
